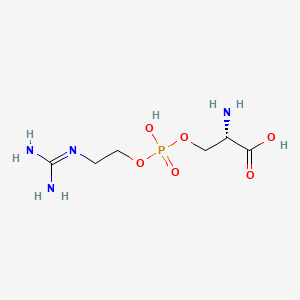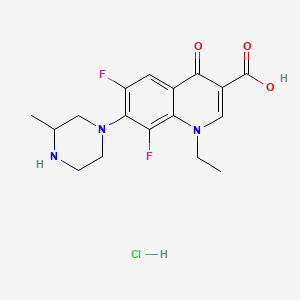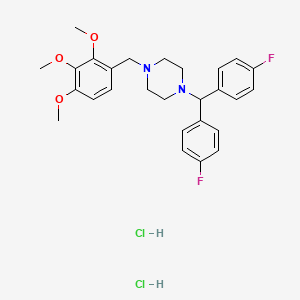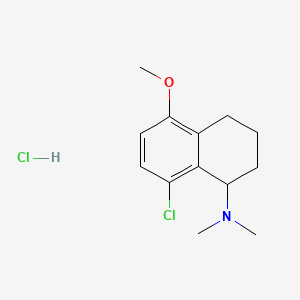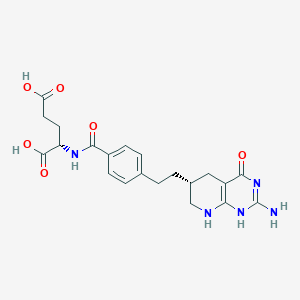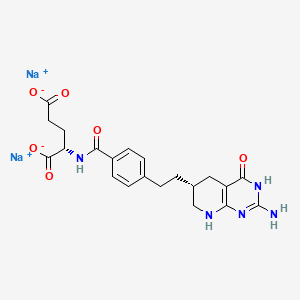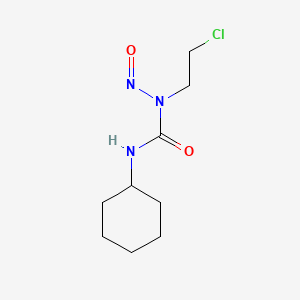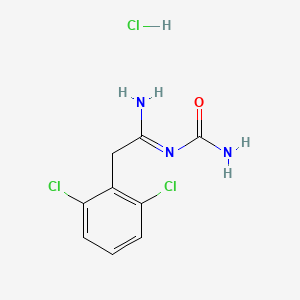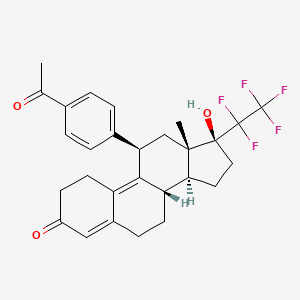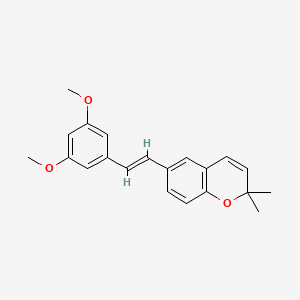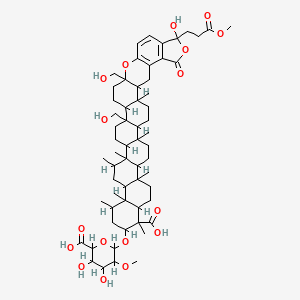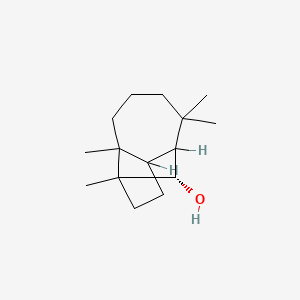
Levomethadone hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levomethadone hydrochloride can be synthesized starting from D-alanine. The process involves converting D-alanine to N,N-dimethyl-D-alaninol, followed by combining it with an activating reagent such as thionyl chloride or methanesulfonyl chloride to form an activated intermediate . This intermediate is then mixed with diphenylacetonitrile and a base to produce levomethadone nitrile. The nitrile is subsequently exposed to a Grignard reagent (ethyl magnesium chloride, bromide, or iodide) and finally treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield, enantiomeric excess, and minimal impurity profile .
Analyse Des Réactions Chimiques
Types of Reactions: Levomethadone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Levomethadone hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Levomethadone hydrochloride exerts its effects primarily through its action on the μ-opioid receptor. It acts as a potent agonist, binding to the receptor and mimicking the effects of endogenous opioids, leading to analgesia and euphoria . Additionally, it has been found to act as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor .
Comparaison Avec Des Composés Similaires
Dextromethadone: The dextrorotatory enantiomer of methadone, less potent than levomethadone and associated with different side effects.
Uniqueness: Levomethadone hydrochloride is unique due to its higher potency and selectivity for the μ-opioid receptor compared to its racemic counterpart, methadone. This results in more effective pain management and opioid maintenance therapy with potentially fewer side effects .
Propriétés
Numéro CAS |
5967-73-7 |
|---|---|
Formule moléculaire |
C21H28ClNO |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
dimethyl-[(2R)-5-oxo-4,4-diphenylheptan-2-yl]azanium;chloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1 |
Clé InChI |
FJQXCDYVZAHXNS-UNTBIKODSA-N |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
SMILES isomérique |
CCC(=O)C(C[C@@H](C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CCC(=O)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Apparence |
Solid powder |
Key on ui other cas no. |
125-56-4 1095-90-5 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
76-99-3 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amidone Biodone Dolophine Hydrochloride, Methadone Metadol Metasedin Methaddict Methadone Methadone Hydrochloride Methadose Methex Phenadone Phymet Physeptone Pinadone Symoron |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


